molecular formula C9H18ClN B2981121 2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride CAS No. 2248275-06-9

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride

Cat. No.: B2981121
CAS No.: 2248275-06-9
M. Wt: 175.7
InChI Key: GFSYUFCXEZRXFN-UHFFFAOYSA-N
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Description

2-Ethynyl-4,4-dimethylpentan-1-amine hydrochloride is a synthetic amine hydrochloride characterized by a branched aliphatic chain with a terminal ethynyl group (–C≡CH) and a dimethyl-substituted pentane backbone.

Properties

IUPAC Name

2-ethynyl-4,4-dimethylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-5-8(7-10)6-9(2,3)4;/h1,8H,6-7,10H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSYUFCXEZRXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride typically involves the alkylation of 4,4-dimethylpentan-1-amine with an ethynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4,4-Dimethylpentan-1-amine (CAS 18925-44-5)
  • Molecular Formula : C₇H₁₇N
  • Key Features : Lacks the ethynyl group, featuring a simpler tertiary amine structure with two methyl groups at the C4 position.
  • Synthesis : Used as a precursor in the van Leusen three-component reaction (vL-3CR) to synthesize imidazole derivatives (e.g., compound 1 in ).
2-(4-Chlorophenyl)ethan-1-amine Hydrochloride (ZH8659 Hydrochloride)
  • Molecular Formula: C₁₂H₁₃ClNO
  • Key Features : Aromatic phenyl group replaces the aliphatic chain, with a chlorine substituent enhancing lipophilicity.
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride (CAS 1864059-93-7)
  • Molecular Formula: C₁₁H₂₀ClNO
  • Key Features : Incorporates a furan ring, introducing oxygen-based polarity and π-orbital interactions absent in the ethynyl compound.
  • Applications : Furan derivatives often exhibit antimicrobial or anti-inflammatory activity, suggesting divergent therapeutic pathways compared to the ethynyl analogue .

Functional Analogues

Memantine Hydrochloride
  • Molecular Formula : C₁₂H₂₂ClN
  • Key Features : Adamantane backbone with a primary amine, conferring NMDA receptor antagonism.
  • Applications : Clinically used for Alzheimer’s disease. The rigid adamantane structure contrasts with the flexible aliphatic chain of 2-ethynyl-4,4-dimethylpentan-1-amine, highlighting differences in blood-brain barrier penetration and receptor binding .
Benzydamine Hydrochloride
  • Molecular Formula : C₁₉H₂₃ClN₂O
  • Key Features : Contains a benzindazole ring system with anti-inflammatory properties.
  • Applications : Topical analgesic; the aromatic heterocycle enables cyclooxygenase inhibition, a mechanism unlikely in the aliphatic ethynyl compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Potential Applications
2-Ethynyl-4,4-dimethylpentan-1-amine HCl C₉H₁₇ClN Ethynyl, dimethylpentane Not specified Research (CNS, enzyme studies)
4,4-Dimethylpentan-1-amine C₇H₁₇N Dimethylpentane vL-3CR Heterocyclic precursor
Memantine HCl C₁₂H₂₂ClN Adamantane backbone Multi-step alkylation Alzheimer’s therapy
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine HCl C₁₁H₂₀ClNO Furan ring, methylpentane Amine alkylation Antimicrobial research

Key Research Findings

  • Synthetic Flexibility: The ethynyl group in 2-ethynyl-4,4-dimethylpentan-1-amine enables click chemistry or cross-coupling reactions, unlike non-acetylenic analogs (e.g., 4,4-dimethylpentan-1-amine) .
  • Pharmacokinetic Implications : Compared to memantine’s rigid structure, the ethynyl compound’s aliphatic chain may reduce blood-brain barrier permeability but improve metabolic stability .
  • Safety Profile : 4,4-Dimethylpentan-1-amine’s safety data () suggests handling precautions (e.g., inhalation risks) likely apply to its ethynyl derivative, though the latter’s reactivity necessitates additional toxicity studies.

Biological Activity

Overview

2-Ethynyl-4,4-dimethylpentan-1-amine;hydrochloride (CAS No. 2248275-06-9) is a chemical compound notable for its unique structural properties, which include an ethynyl group and a branched amine. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets and mechanisms of action.

  • Molecular Formula : C9H17N·HCl
  • Molecular Weight : 175.70 g/mol
  • Structure : The compound features an ethynyl group at the second position and two methyl groups at the fourth position of the pentanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group allows for covalent bonding with active sites, while the amine group can engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity

Research indicates that this compound has several biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neurological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Receptor ModulationModulates neurotransmitter receptors
Antimicrobial EffectsPotential antimicrobial properties observed

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. Computational modeling has shown promising results regarding its binding affinity to various biological targets:

  • Computational Studies : Molecular dynamics simulations suggest that derivatives maintain stability on target binding sites, indicating potential therapeutic applications .
  • Experimental Data : In vitro assays have demonstrated that certain derivatives exhibit significant inhibition of specific enzymes, supporting their role as potential drug candidates .

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9), a key enzyme in cholesterol metabolism. The compound's derivatives showed varied ΔG values during binding simulations, indicating differential stability and potential efficacy as cholesterol-lowering agents .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in organic synthesis and drug development:

  • Drug Development : Its derivatives are being investigated for their potential use as therapeutic agents targeting metabolic disorders.
  • Chemical Synthesis : This compound serves as a reagent in various chemical reactions due to its reactivity profile .

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